![molecular formula C19H18N2O3 B4651155 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide](/img/structure/B4651155.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
Overview
Description
The compound “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide” belongs to the class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which is a bicyclic heterocycle with a six-membered benzene ring fused to a four-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an isoindole ring system with two carbonyl groups at the 1 and 3 positions. Attached to the 2 position of the isoindole is a propionamide group with an ethyl and phenyl group attached to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the amide group suggests that this compound can participate in hydrogen bonding, which could affect its solubility and boiling point .Scientific Research Applications
Anti-Inflammatory Agent
The compound is a lipophilic derivative of thalidomide . Thalidomide and its derivatives are known for their immunomodulatory and anti-inflammatory properties . This compound, therefore, could be used as an anti-inflammatory agent in medical treatments .
Immunomodulatory Effects
The compound has been synthesized to enhance its characteristics and efficacy . Earlier studies have proved the immunomodulatory effects of this compound . It could be used in treatments that require modulation of the immune system .
Interaction with Bovine Serum Albumin (BSA)
The compound has been studied for its interaction with Bovine Serum Albumin (BSA) using a multi-spectroscopic approach and molecular docking . This interaction could be significant in understanding the compound’s behavior in biological systems .
Antimicrobial Activity
The compound has shown antimicrobial activity . It has been found to inhibit the growth of organisms that cause disease in many plants . Therefore, it could be used in the development of new antimicrobials .
Fungicidal Activity
The compound has demonstrated fungicidal activity . Most of the compounds inhibit the growth of fungi, which cause disease in many plants . This suggests potential use in the development of fungicides .
Metal Complex Formation
The compound has been used to form metal complexes with transition metals like Cu+2, Co+2, Ni+2, Zn+2, Mn+2 . These complexes have been studied for their antimicrobial activity . This suggests potential applications in the field of coordination chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, particularly retroviruses .
Mode of Action
It is believed to interact with its target, the gag-pol polyprotein, leading to changes that inhibit the function of the protein . This interaction could potentially disrupt the life cycle of the virus, preventing it from replicating and spreading .
Biochemical Pathways
Given its target, it is likely that it impacts the pathways related to viral replication and protein synthesis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on the Gag-Pol polyprotein . By inhibiting this protein, the compound could potentially prevent viral replication, thereby reducing viral load and spread .
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-20(14-8-4-3-5-9-14)17(22)12-13-21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTAHOZNLWXZLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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